Hederacolchiside A

Description

Pulsatilla saponin D has been reported in Serjania salzmanniana, Anemone coronaria, and Hedera colchica with data available.

structure in first source

Properties

IUPAC Name |

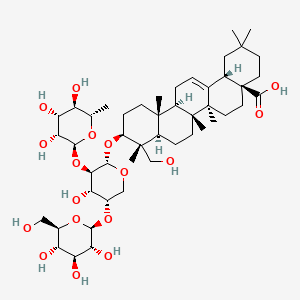

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLICHUQXFAOEP-YDIXZRNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315269 | |

| Record name | Pulsatilla saponin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68027-15-6 | |

| Record name | Pulsatilla saponin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68027-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulsatilla saponin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hederacolchiside A: A Comprehensive Technical Guide to its Natural Sources and Discovery

Abstract

Hederacolchiside A, a prominent member of the triterpenoid saponin class, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural origins of this compound, detailing its discovery and the key plant species from which it is isolated. The document further outlines the experimental protocols for its extraction and purification and presents quantitative data on its prevalence in select sources. Additionally, this guide elucidates the known signaling pathways modulated by this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Discovery and Key Natural Sources

The discovery of this compound is intricately linked to the broader investigation of triterpenoid saponins in various medicinal plants. It was first identified as part of a series of related glycosides isolated from plant species traditionally used in folk medicine.

The primary natural sources of this compound and its closely related analogue, Hederacolchiside A1, are distributed across several plant families. These include, but are not limited to:

-

Hedera colchica : Commonly known as Persian ivy, this plant is a significant source of various hederacolchisides, including this compound.[1]

-

Pulsatilla chinensis (Bai Tou Weng) : A traditional Chinese medicinal herb, the roots of Pulsatilla chinensis have been found to contain Hederacolchiside A1.

-

Pulsatilla koreana : The roots of this Korean native plant are another source of related saponins, such as Hederacolchiside-E.[2]

-

Anemone raddeana : Hederacolchiside A1 has been successfully isolated from this species of the Ranunculaceae family.[3][4]

Quantitative Analysis of Hederacolchiside Content

While specific quantitative data for this compound across all its natural sources is not extensively documented in publicly available literature, studies on related compounds in Hedera colchica provide valuable insights into typical concentrations.

| Plant Source | Compound | Part of Plant | Method of Analysis | Concentration/Yield |

| Hedera colchica | Hederacolchiside F | Leaves | HPLC | 1.43% - 1.77% of crude extract[5] |

Note: The data for Hederacolchiside F, a structurally similar saponin, suggests the potential concentration range for this compound in the same plant species.

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol synthesized from various documented methodologies for saponin isolation from Pulsatilla and Hedera species.

Extraction

-

Plant Material Preparation : The dried and powdered roots or leaves of the source plant (e.g., Pulsatilla chinensis or Hedera colchica) are used as the starting material.

-

Solvent Extraction : The powdered plant material is subjected to extraction with a polar solvent. A common method is Soxhlet extraction with water or methanol.

-

Concentration : The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The n-butanol fraction, typically enriched with saponins, is subjected to column chromatography. Silica gel or reversed-phase C18 columns are commonly employed.

-

Gradient Elution : A gradient elution system, for example, with a chloroform-methanol-water mixture, is used to separate the different saponins.

-

Further Chromatographic Steps : Fractions containing the target compound are further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Signaling Pathways and Biological Activity

Hederacolchiside A1 has been shown to exert its biological effects, particularly its anticancer properties, through the modulation of specific cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Hederacolchiside A1 has been reported to induce apoptosis in tumor cells by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.

Autophagy Inhibition via Cathepsin C

Recent studies have revealed that Hederacolchiside A1 can suppress autophagy in colon cancer cells by inhibiting Cathepsin C, a lysosomal cysteine protease.[3][4] This inhibition leads to the accumulation of autophagosomes and ultimately contributes to cell death.

Conclusion

This compound is a naturally occurring triterpenoid saponin with significant therapeutic potential. Its isolation from various medicinal plants, including Hedera colchica and Pulsatilla chinensis, has paved the way for detailed investigations into its biological activities. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways like PI3K/Akt/mTOR and autophagy, underscores its promise as a lead compound in the development of novel anticancer agents. This guide provides a foundational resource for researchers to further explore and harness the therapeutic benefits of this compound.

References

- 1. In vitro activity of hederacolchisid A1 compared with other saponins from Hedera colchica against proliferation of human carcinoma and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cognition-enhancing and neuroprotective effects of hederacolchiside-E from Pulsatilla koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hederacolchiside A1 Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hederacolchiside A1 Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

Hederacolchiside A: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederacolchiside A, a triterpenoid saponin, and its closely related analogue, Hederacolchiside A1, are natural compounds that have garnered significant interest in the scientific community. Primarily isolated from plant species such as Pulsatilla chinensis and Anemone raddeana, these molecules have demonstrated potent biological activities, particularly in the realm of oncology.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, with a focus on the more extensively studied Hederacolchiside A1. It details its role in modulating critical cellular signaling pathways, presents available quantitative data on its bioactivity, and outlines key experimental protocols for its study.

Chemical Structure and Properties

This compound and Hederacolchiside A1 are complex glycosides with a triterpenoid aglycone core. The primary distinction between the two lies in a single hydroxyl group.

This compound

-

Molecular Formula: C₄₇H₇₆O₁₇[3]

-

Molecular Weight: 913.1 g/mol [3]

-

IUPAC Name: (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[3]

Hederacolchiside A1

-

Molecular Formula: C₄₇H₇₆O₁₆[4]

-

IUPAC Name: (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[4]

The majority of recent biological research has focused on Hederacolchiside A1 (HA1), and as such, the remainder of this guide will primarily address the properties and activities of this compound.

Biological Activity and Signaling Pathways

Hederacolchiside A1 has been shown to exhibit significant anticancer and antischistosomal activities.[1][2] Its primary mechanisms of action in cancer cells involve the induction of apoptosis and the inhibition of autophagy through the modulation of key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Hederacolchiside A1 is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell survival, proliferation, and growth in many cancers.[1][2] By inhibiting this pathway, HA1 promotes apoptosis in tumor cells.[1] Key molecular events include the downregulation of phosphorylated PI3K, Akt, and mTOR, as well as the downstream effector p70S6K. This leads to an increase in the expression of pro-apoptotic proteins such as cleaved caspase-3 and cytochrome c, and a decrease in the anti-apoptotic protein Bcl-2.

Autophagy Inhibition

Recent studies have revealed that Hederacolchiside A1 can also suppress autophagy in cancer cells.[6] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. HA1 induces the accumulation of autophagy markers such as LC3B-II and SQSTM1/p62, suggesting a blockage in the autophagic flux.[6][7] This effect is mediated by the inhibition of Cathepsin C (CTSC), a lysosomal protease.[6] By inhibiting CTSC, HA1 disrupts lysosomal function and, consequently, the final stages of autophagy. This leads to the accumulation of autophagosomes and cellular stress, ultimately contributing to cell death.

Quantitative Data

The cytotoxic and antiproliferative activities of Hederacolchiside A1 have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 2.2 - 8.4 | [5] |

| NCI-H460 | Non-small Cell Lung Cancer | 2.2 - 8.4 | [5] |

| U251 | Glioblastoma | 2.2 - 8.4 | [5] |

| SK-OV-3 | Ovarian Cancer | 2.2 - 8.4 | [5] |

| HCT-116 | Colorectal Carcinoma | 2.2 - 8.4 | [5] |

| SGC-7901 | Gastric Carcinoma | 2.2 - 8.4 | [5] |

| HepG2 | Hepatocellular Carcinoma | < 10 | [1] |

| MCF-7 | Breast Cancer | 4.90 ± 0.50 | [1] |

| MDA-MB-231 | Breast Cancer | < 10 | [1] |

| SKBr-3 | Breast Cancer | < 10 | [1] |

| HT-29 | Colorectal Adenocarcinoma | < 10 | [1] |

| A549 | Lung Carcinoma | 4 - 15 | [2] |

Experimental Protocols

Isolation and Purification of Hederacolchiside A1 from Anemone raddeana

This protocol describes the extraction and purification of Hederacolchiside A1 from the dried roots of Anemone raddeana.[8]

Methodology:

-

Extraction: The dried and ground roots of Anemone raddeana (1.0 kg) are subjected to reflux extraction with methanol three times for 6 hours each. The extracts are then filtered and combined.[8]

-

Concentration: The solvent is removed from the combined extracts using a rotary evaporator under vacuum to yield a brownish powder.[8]

-

Initial Fractionation: The powder is dissolved in methanol and loaded onto a Diaion HP-20 resin column. Elution is performed with a gradient of aqueous ethanol (0% to 95%) to yield five major fractions (R1-R5), monitored by Thin Layer Chromatography (TLC).[8]

-

Purification: The fraction containing the highest concentration of HA1 (R3) is further purified using a C18 resin column, eluting with a methanol:water gradient.[8]

-

Characterization: The structure of the purified Hederacolchiside A1 is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol outlines a general procedure for analyzing the effect of Hederacolchiside A1 on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured to an appropriate confluency and treated with varying concentrations of Hederacolchiside A1 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

-

Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.[9]

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[9]

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., GAPDH).[9]

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[9]

Conclusion

This compound, and more specifically Hederacolchiside A1, represent promising natural compounds with significant potential in cancer therapy. Their ability to induce apoptosis and inhibit autophagy through the modulation of the PI3K/Akt/mTOR and Cathepsin C pathways provides a strong rationale for their further investigation and development as therapeutic agents. This guide provides a foundational understanding of their chemical properties and biological activities to support ongoing and future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. Hederacolchiside A1 | C47H76O16 | CID 11622076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hederacolchiside A1 Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hederacolchiside A1 Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Hederacolchiside A: A Dual-Action Phytochemical Targeting Cancer Progression

An In-depth Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hederacolchiside A (HA1), a triterpenoid saponin isolated from plants such as Pulsatilla chinensis and Anemone raddeana, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] This technical guide elucidates the multifaceted mechanism of action of this compound in cancer, focusing on its ability to induce apoptosis and inhibit autophagy, two critical cellular processes implicated in cancer cell survival and proliferation. We present a synthesis of the current understanding of HA1's molecular targets and signaling pathways, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its derivatives.

Core Mechanisms of Action

This compound exhibits a dual mechanism of action against cancer cells, primarily through the induction of programmed cell death (apoptosis) and the suppression of the cellular recycling process of autophagy, which cancer cells often exploit to survive under stress.

Induction of Apoptosis via PI3K/Akt/mTOR Signaling Pathway

A primary anti-cancer mechanism of this compound is its ability to trigger apoptosis in tumor cells.[1][4] This is achieved by modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][4] This pathway is a crucial regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[5][6]

This compound treatment leads to the downregulation of key phosphorylated proteins in this pathway, including p-PI3K, p-Akt, and p-mTOR.[7] The inhibition of this pro-survival pathway shifts the cellular balance towards apoptosis. The mechanistic study of a potent this compound derivative, compound 4f, revealed that it induces apoptosis in HepG2 cells through the mitochondrial-mediated intrinsic pathway.[8]

Caption: this compound induced apoptosis via the PI3K/Akt/mTOR pathway.

Inhibition of Autophagy through Cathepsin C Suppression

In addition to inducing apoptosis, this compound has been shown to suppress autophagy, a cellular process that cancer cells can hijack to survive nutrient-poor conditions and resist therapy.[2][3][9][10] HA1's inhibitory effect on autophagy is linked to its ability to downregulate the expression and proteolytic activity of Cathepsin C (CTSC), a lysosomal cysteine protease.[2][3][9]

Treatment with this compound leads to the accumulation of autophagy-related markers such as LC3B and SQSTM1, along with the formation of distinct vacuoles, effects similar to the known autophagy inhibitor chloroquine.[2][3][9] By inhibiting CTSC, HA1 disrupts the autophagic flux, leading to the accumulation of non-functional autophagosomes and ultimately contributing to cell death and cell cycle arrest.[2]

Caption: this compound suppresses autophagy by inhibiting Cathepsin C.

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-cancer activity of this compound and its derivatives has been quantified in numerous studies. The following tables summarize the reported IC50 values against various cancer cell lines and the in vivo tumor inhibition rates.

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hederacolchiside A1 | M4 Beu | Malignant Melanoma | ~4.5 | [11] |

| Hederacolchiside A1 | DLD-1 | Colon Adenocarcinoma | 4.5 - 12 | [11] |

| Hederacolchiside A1 | PA 1 | Ovarian Teratocarcinoma | 4.5 - 12 | [11] |

| Hederacolchiside A1 | A 549 | Lung Carcinoma | 4.5 - 12 | [11] |

| Hederacolchiside A1 | MCF7 | Breast Adenocarcinoma | 4.5 - 12 | [11] |

| Hederacolchiside A1 | PC 3 | Prostatic Adenocarcinoma | 4.5 - 12 | [11] |

| Hederacolchiside A1 | SMMC-7721, NCI-H460, U251, SK-OV-3, HCT-116, SGC-7901 | Various | 2.2 - 8.4 | [12] |

| Derivative 1 | Various human cancer cell lines | Various | 1.1 - 4.6 | [12] |

| Derivative 4f | HepG2 and other human cancer cell lines | Liver and others | More potent than HA1 | [8] |

Table 2: In Vivo Anti-Tumor Activity of this compound Derivatives

| Compound | Animal Model | Cancer Type | Tumor Inhibition Rate (%) | Reference |

| Derivative 1 | Mouse model | Not specified | 46.8 | [12] |

| Hederacolchiside A1 | BALB/c mice with CT26 xenografts | Colon Cancer | Significant reduction in tumor growth | [2] |

Experimental Protocols

This section outlines the general methodologies employed in the studies of this compound's anti-cancer effects.

In Vitro Studies

-

Cell Lines and Culture: A variety of human cancer cell lines have been used, including those from colon, ovarian, lung, breast, prostate, and liver cancers, as well as melanoma.[11][12] Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assays: The anti-proliferative effects of this compound are commonly assessed using assays such as the MTT assay or by measuring DNA content with fluorescent dyes like Hoechst 33342 after a specified period of continuous contact (e.g., 48 hours).[11]

-

Apoptosis Analysis: The induction of apoptosis is evaluated through various methods, including flow cytometry analysis of Annexin V/Propidium Iodide stained cells, and Western blotting to detect the cleavage of caspase-3 and PARP.

-

Autophagy Analysis: Inhibition of autophagy is determined by monitoring the expression levels of autophagy markers LC3B and SQSTM1 via Western blotting and observing the formation of intracellular vacuoles using microscopy.[2][3][9]

-

Western Blotting: This technique is extensively used to quantify the protein expression levels of key components in the PI3K/Akt/mTOR and autophagy pathways. Cells are treated with varying concentrations of this compound, and protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

-

3D Culture Models: To better mimic the in vivo microenvironment, the anti-cancer efficacy of HA1 has also been evaluated in spheroid and patient-derived colon cancer organoid models.[2][3][9]

In Vivo Studies

-

Animal Models: Xenograft tumor models are commonly used, where human cancer cells (e.g., CT26 colon carcinoma) are subcutaneously injected into immunocompromised mice (e.g., BALB/c).[2]

-

Treatment Regimen: Once tumors reach a certain volume (e.g., ~100 mm³), animals are treated with this compound, typically administered via intratumoral or other appropriate routes, at specified doses and frequencies (e.g., twice a week).[2] A vehicle control group (e.g., 0.1% DMSO) is included for comparison.[2]

-

Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissues is performed to assess the expression of proliferation markers like Ki-67 and mechanism-related proteins such as Cathepsin C.[2][3][9]

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent due to its dual mechanism of action involving the induction of apoptosis and the inhibition of autophagy. Its ability to target the PI3K/Akt/mTOR and Cathepsin C pathways provides a strong rationale for its further development. The synthesis of this compound derivatives has shown promise in enhancing its anti-tumor activity and reducing toxicity.

Future research should focus on:

-

A more comprehensive evaluation of the in vivo efficacy and safety of this compound and its most potent derivatives in a wider range of preclinical cancer models.

-

Elucidation of the detailed molecular interactions between this compound and its targets.

-

Investigation into potential synergistic effects when combined with standard chemotherapeutic agents or other targeted therapies.

-

Development of drug delivery systems to improve the bioavailability and tumor-targeting of this compound.

This in-depth guide provides a solid foundation for the continued exploration of this compound as a novel therapeutic strategy for cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hederacolchiside A1 Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hederacolchiside A1 | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Asiatic acid inhibits proliferation, migration and induces apoptosis by regulating Pdcd4 via the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antitumor activity evaluation and mechanistic study of novel hederacolchiside A1 derivatives bearing an aryl triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hederacolchiside A1 Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. In vitro activity of hederacolchisid A1 compared with other saponins from Hedera colchica against proliferation of human carcinoma and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Hederacolchiside A: A Technical Guide on Biological Activity and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hederacolchiside A (HA1) is a triterpenoid saponin primarily isolated from plants such as Pulsatilla chinensis, Anemone raddeana, and Hedera colchica.[1][2][3] As a member of the saponin family, it exhibits a range of significant biological activities, with its anticancer properties being the most extensively studied.[2][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects across a broad spectrum of human cancer cell lines. Its anticancer mechanisms are multi-faceted, primarily involving the induction of apoptosis, inhibition of autophagy, and induction of cell cycle arrest.

Induction of Apoptosis via PI3K/Akt/mTOR Pathway Modulation

A primary mechanism of this compound's anticancer effect is the induction of apoptosis.[4][5] It has been shown to suppress the proliferation of tumor cells by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This pathway is crucial for cell survival, and its inhibition by HA1 leads to programmed cell death. Specifically, HA1 treatment has been found to downregulate the phosphorylation of key proteins in this cascade, including PI3K, Akt, mTOR, and P70S6K.[5] This downregulation is accompanied by an increase in the expression of pro-apoptotic proteins like cleaved caspase-3 and cytochrome c, and a decrease in the level of the anti-apoptotic protein Bcl-2.[5]

Suppression of Autophagy via Cathepsin C Inhibition

Recent studies have unveiled a novel mechanism of action for this compound in colon cancer: the suppression of autophagy.[2][6] Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress.[2] HA1 inhibits this survival mechanism by inducing the accumulation of autophagy-related markers like LC3B and SQSTM1, an effect similar to the autophagy inhibitor chloroquine.[2][6] The underlying mechanism for this is the HA1-mediated decrease in the expression and proteolytic activity of the lysosomal protein Cathepsin C (CTSC).[2] By inhibiting CTSC, HA1 disrupts the final degradation step of autophagy, leading to the accumulation of non-functional autophagosomes and ultimately compromising cancer cell survival.[1][2]

Cell Cycle Arrest

In addition to inducing cell death, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest. In colon cancer cells, treatment with HA1 was shown to significantly reduce the proportion of cells in the G0/G1 phase while increasing the number of cells in the S and G2/M phases, indicating an arrest at these checkpoints.[2]

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated strong cytotoxic activity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H460 | Lung Carcinoma | 2.2 - 3.7 | [4] |

| M4 Beu | Malignant Melanoma | ~4.5 | [1] |

| MCF-7 | Breast Adenocarcinoma | 4.90 ± 0.50 | [7] |

| DLD-1 | Colon Adenocarcinoma | 4.5 - 12 | [1] |

| PA 1 | Ovarian Teratocarcinoma | 4.5 - 12 | [1] |

| A 549 | Lung Carcinoma | 4.5 - 12 | [1] |

| PC 3 | Prostatic Adenocarcinoma | 4.5 - 12 | [1] |

| SMMC-7721 | Hepatoma | 2.2 - 8.4 | [8] |

| U251 | Glioblastoma | 2.2 - 8.4 | [8] |

| SK-OV-3 | Ovarian Cancer | 2.2 - 8.4 | [8] |

| HCT-116 | Colorectal Carcinoma | 2.2 - 8.4 | [8] |

| SGC-7901 | Gastric Adenocarcinoma | 2.2 - 8.4 | [8] |

| HepG2 | Hepatocellular Carcinoma | < 10 | [7] |

| MDA-MB-231 | Breast Adenocarcinoma | < 10 | [7] |

| SKBr-3 | Breast Adenocarcinoma | < 10 | [7] |

| HT-29 | Colorectal Adenocarcinoma | < 10 | [7] |

Note: IC50 values can vary based on the specific assay conditions, such as incubation time and cell density.

Other Biological Activities

Antischistosomal Activity

Beyond its anticancer effects, this compound has shown promising activity against the parasite Schistosoma, affecting the parasite's viability both in vitro and in vivo.[4][9] This suggests potential applications for HA1 in the treatment of parasitic diseases.

Structure-Activity Relationships

Research into derivatives of this compound has provided insights into its structure-activity relationship. Modifications at the 28-COOH position can yield ester or amide derivatives that exhibit increased anticancer activity and, importantly, decreased toxicity in animal models.[8][10] This line of research is crucial for developing safer and more potent therapeutic agents based on the HA1 scaffold.[10] For instance, one derivative demonstrated potent tumor inhibition of 46.8% in vivo with reduced toxicity.[10]

Experimental Protocols

The evaluation of this compound's biological activity relies on a set of standard and specialized laboratory techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effect of HA1 on cancer cell lines.[7]

-

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 48 or 72 hours).[1][3]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins to elucidate the signaling pathways affected by HA1.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

-

Methodology:

-

Cell Lysis: After treatment with HA1, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, LC3B, CTSC, GAPDH).[2][5]

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is captured using an imaging system.

-

Analysis: Band intensities are quantified and normalized to a loading control (e.g., GAPDH).

-

In Vivo Tumor Allograft Model

Animal models are essential for evaluating the in vivo efficacy of this compound.[2]

-

Principle: This model assesses the ability of a compound to inhibit tumor growth in a living organism.

-

Methodology (based on a colon cancer model): [2]

-

Animal Model: Female BALB/c mice (e.g., 6 weeks old) are used.[2]

-

Cell Implantation: CT26 colon cancer cells (e.g., 1 x 10⁶ cells) are injected subcutaneously into the flank of each mouse.[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[2]

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives intratumoral injections of HA1 (e.g., 100 μL) on a set schedule (e.g., twice a week), while the control group receives a vehicle (e.g., 0.1% DMSO).[2]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and immunohistochemistry for biomarkers like Ki-67 (proliferation) and CTSC.[2]

-

Conclusion and Future Perspectives

This compound is a potent natural compound with well-documented anticancer activity. Its ability to simultaneously induce apoptosis through the PI3K/Akt/mTOR pathway and inhibit the pro-survival autophagy mechanism makes it a compelling candidate for further drug development. Quantitative data consistently show its efficacy in the low micromolar range across numerous cancer types. Future research should focus on optimizing its therapeutic index through medicinal chemistry, exploring combination therapies to enhance its efficacy, and further investigating its potential in treating other conditions like parasitic infections. The detailed experimental protocols provided herein offer a framework for researchers to build upon existing knowledge and further unlock the therapeutic potential of this promising saponin.

References

- 1. In vitro activity of hederacolchisid A1 compared with other saponins from Hedera colchica against proliferation of human carcinoma and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hederacolchiside A1 Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hederacolchiside A1 Suppresses Autophagy by Inhibiting Cathepsin C and Reduces the Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hederacolchiside A1 | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 10. Synthesis and biological evaluation of Hederacolchiside A1 derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederacolchiside A and the PI3K/Akt/mTOR Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacolchiside A, a triterpenoid saponin isolated from sources such as Pulsatilla chinensis, has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence indicates that this compound exerts its anti-tumor effects by modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with the PI3K/Akt/mTOR pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs cell cycle progression, proliferation, and survival.[3][6] In many cancer types, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis.[3][5] this compound has been shown to suppress the proliferation of tumor cells by inducing apoptosis through the modulation of this key signaling pathway.[1][2]

The mechanism involves the inhibition of key phosphorylation events within the cascade. By reducing the phosphorylation of PI3K, Akt, and mTOR, this compound effectively dampens the downstream signaling that promotes cell survival and proliferation.

Quantitative Data

The anti-proliferative activity of this compound has been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A549 | Lung Carcinoma | 4.5 - 12 | [7] |

| DLD-1 | Colon Adenocarcinoma | 4.5 - 12 | [7] |

| HCT-116 | Colorectal Carcinoma | Data not specified | [2] |

| HL-60 | Promyelocytic Leukemia | 3 - 5 | [8] |

| HT-29 | Colorectal Adenocarcinoma | Data not specified | [2] |

| HepG2 | Hepatocellular Carcinoma | Data not specified | [2] |

| L02 | Normal Human Liver | Data not specified | [2] |

| MCF7 | Breast Adenocarcinoma | 4.5 - 12 | [7] |

| M4 Beu | Malignant Melanoma | ~4.5 | [7] |

| PA 1 | Ovarian Teratocarcinoma | 4.5 - 12 | [7] |

| PC 3 | Prostatic Adenocarcinoma | 4.5 - 12 | [7] |

| Normal Fibroblasts | Normal Human Cells | ~7.5 | [7] |

Table 1: IC50 Values of this compound in Various Cell Lines.

In addition to inhibiting cell proliferation, this compound has been observed to induce cell cycle arrest, primarily at the S and G2/M phases, and promote apoptosis.

| Cell Line | Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference(s) |

| HL-60 | Hederacolchiside A1 (6-9 µM, 24h) | Not specified | Accumulation | Not specified | Increased | [8] |

| Colon Cancer Cells | Hederacolchiside A1 (Concentration dependent, 24h) | Significantly Reduced | Increased | Increased | Not specified | [9] |

Table 2: Effect of this compound on Cell Cycle Distribution.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 values of this compound.[10][11][12]

Materials:

-

This compound

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

This compound-treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus (e.g., semi-dry or wet transfer system)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

-

This compound-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/Akt/mTOR signaling pathway. This guide provides a foundational understanding for researchers and drug development professionals, offering quantitative data on its efficacy and detailed protocols for key in vitro assays. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential. The provided diagrams and structured data serve as a valuable resource for designing and interpreting future studies on this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. revvity.com [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. chemometec.com [chemometec.com]

- 9. beckman.com [beckman.com]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. Apoptosis Assays [labome.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

Hederacolchiside A: A Comprehensive Technical Review of its Antischistosomal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, continues to pose a significant global health challenge. Current treatment relies heavily on a single drug, praziquantel, raising concerns about the potential for drug resistance. This underscores the urgent need for novel antischistosomal agents. Hederacolchiside A (HSA), a triterpenoid saponin isolated from Pulsatilla chinensis, has emerged as a promising candidate with potent activity against both juvenile and adult stages of Schistosoma japonicum and Schistosoma mansoni. This technical guide provides an in-depth analysis of the antischistosomal properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been demonstrated in both in vivo and in vitro studies. The following tables summarize the key quantitative findings from published research, offering a clear comparison of its activity against different schistosome species and developmental stages.

Table 1: In Vivo Antischistosomal Activity of this compound against Schistosoma japonicum in Mice

| Treatment Group | Dose (mg/kg) | Worm Stage | Total Worm Burden Reduction (%) | Female Worm Burden Reduction (%) | Reference |

| This compound | 8 | Juvenile | 59.9 | 62.4 | [1][2] |

| This compound | 8 | Adult | 53.2 | 65.8 | [1][2] |

| This compound | 8 | 1-day-old juvenile | >90 | >90 | [1] |

| This compound | 8 | 7-day-old juvenile | >90 | >90 | [1] |

| Praziquantel | 100 | 1-day-old juvenile | < this compound | < this compound | [1] |

| Artesunate | 300 | 1-day-old juvenile | < this compound | < this compound | [1] |

Table 2: In Vivo Antischistosomal Activity of this compound against Schistosoma mansoni in Mice

| Treatment Group | Dose (mg/kg) | Worm Stage | Total Worm Burden Reduction (%) | Female Worm Burden Reduction (%) | Reference |

| This compound | 8 | 1-day-old juvenile | 88.6 | Not Reported | [1][2] |

| This compound | 8 | 7-day-old juvenile | 80.7 | Not Reported | [1][2] |

| This compound | 8 | 21-day-old juvenile | 68.3 | Not Reported | [1][2] |

| This compound | 8 | 49-day-old adult | 84.1 | Not Reported | [1][2] |

Table 3: In Vitro Activity of this compound against Schistosoma japonicum Newly Transformed Schistosomula (NTS)

| Compound | Concentration (µM) | Incubation Time (h) | Mortality Rate (%) | Reference |

| This compound | 8.93 | 48 | 100 | [1] |

| Praziquantel | 96.03 | 48 | 70.98 | [1] |

| Artesunate | 78.04 | 48 | 94.59 | [1] |

Table 4: Cytotoxicity of Hederacolchiside A1 against Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |

| HL-60 | Human promyelocytic leukemia | 3.13 | MTT | [3] |

| DLD-1 | Human colon adenocarcinoma | 4.5 - 12 | RTT | [3] |

| PA 1 | Human ovarian teratocarcinoma | 4.5 - 12 | RTT | [3] |

| A 549 | Human lung carcinoma | 4.5 - 12 | RTT | [3] |

| MCF7 | Human breast adenocarcinoma | 4.5 - 12 | RTT | [3] |

| PC 3 | Human prostatic adenocarcinoma | 4.5 - 12 | RTT | [3] |

| M4 Beu | Malignant melanoma | ~4.5 | RTT | [3] |

| Normal Human Fibroblasts | Normal | ~7.5 | RTT | [3] |

Mechanism of Action

The primary mechanism underlying the antischistosomal activity of this compound appears to be the induction of severe damage to the parasite's tegument.[1] The tegument is a critical outer layer responsible for nutrient absorption, immune evasion, and maintaining osmotic balance. Disruption of this vital structure leads to parasite death.

While the precise signaling pathways in Schistosoma affected by this compound are yet to be fully elucidated, studies in cancer cell lines have shown that it modulates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1] It is plausible that a similar mechanism is at play in schistosomes, leading to the observed detrimental effects.

Figure 1. Proposed mechanism of action of this compound against Schistosoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the cited studies on this compound.

In Vivo Antischistosomal Activity Assay

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in a murine model of schistosomiasis.

Figure 2. Workflow for in vivo antischistosomal activity assessment.

Detailed Steps:

-

Animal Model: ICR mice are commonly used.

-

Infection: Mice are percutaneously infected with a defined number of S. japonicum or S. mansoni cercariae.

-

Drug Administration: this compound, dissolved in an appropriate vehicle (e.g., DMSO and Tween 80 in saline), is administered to the mice via intraperitoneal injection at various time points post-infection to target different developmental stages (e.g., 1, 7, 14, 21, and 49 days).

-

Worm Recovery: At a predetermined time after treatment (e.g., 14 days), mice are euthanized, and adult worms are recovered from the hepatic portal vein and mesenteric veins by perfusion.

-

Quantification: The recovered worms are counted under a dissecting microscope, and the total and female worm burdens are determined.

-

Data Analysis: The percentage of worm burden reduction is calculated by comparing the mean number of worms in the treated groups to that in the untreated control group.

In Vitro Assay with Newly Transformed Schistosomula (NTS)

This assay evaluates the direct effect of this compound on the early larval stage of the parasite.

Detailed Steps:

-

NTS Preparation: S. japonicum cercariae are mechanically transformed into NTS by vortexing. The resulting mixture is then purified to separate the schistosomula from the tails and other debris.

-

Culture: The purified NTS are cultured in a suitable medium (e.g., RPMI-1640 supplemented with antibiotics and fetal bovine serum) in 96-well plates.

-

Drug Exposure: this compound, dissolved in DMSO, is added to the culture wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 48 hours).

-

Viability Assessment: The viability of the NTS is assessed microscopically. Dead worms are typically characterized by a dark, granular appearance and lack of motility.

-

Data Analysis: The mortality rate is calculated for each concentration of the compound.

Assessment of Tegumental Damage

Scanning electron microscopy (SEM) is a powerful tool for visualizing the morphological changes induced by this compound on the schistosome tegument.

Detailed Steps:

-

Sample Preparation: Schistosomes (NTS or adult worms) are exposed to this compound as described in the in vitro assay.

-

Fixation: After incubation, the worms are washed and fixed in a suitable fixative, such as 2.5% glutaraldehyde.

-

Dehydration: The fixed samples are dehydrated through a graded series of ethanol concentrations.

-

Drying: The samples are then subjected to critical point drying.

-

Coating: The dried specimens are mounted on stubs and coated with a thin layer of gold-palladium.

-

Imaging: The coated samples are observed under a scanning electron microscope to visualize the tegumental surface.

Conclusion and Future Directions

This compound has demonstrated significant antischistosomal properties in both in vivo and in vitro models, positioning it as a promising lead compound for the development of a new generation of schistosomicidal drugs. Its high efficacy against both juvenile and adult worms, coupled with a mechanism of action that targets the vulnerable tegument, makes it a particularly attractive candidate.

Further research should focus on:

-

Elucidating the precise molecular targets and signaling pathways in Schistosoma that are affected by this compound.

-

Conducting comprehensive preclinical safety and toxicology studies in relevant animal models.

-

Optimizing the formulation and delivery of this compound to enhance its bioavailability and efficacy.

-

Investigating the potential for synergistic effects when used in combination with praziquantel or other antischistosomal agents.

The continued exploration of natural products like this compound is essential in the global effort to combat and ultimately eliminate schistosomiasis.

References

Hederacolchiside A and Neuroprotection: A Technical Whitepaper

Executive Summary: This technical guide addresses the current scientific understanding of the neuroprotective effects of Hederacolchiside A. A comprehensive review of existing literature reveals a significant gap in direct research investigating the neuroprotective properties of this specific saponin. The majority of available studies on this compound, also known as Pulsatilla saponin D, focus on its anti-cancer and anti-inflammatory activities. In contrast, a closely related compound, Hederacolchiside E, has been the subject of multiple studies demonstrating notable neuroprotective effects in models of Alzheimer's disease.

This document will first outline the known biological activities of this compound. Subsequently, it will present a detailed analysis of the neuroprotective effects of Hederacolchiside E as a pertinent case study, including quantitative data and experimental protocols. Finally, it will discuss the general neuroprotective potential of saponins, providing a scientific basis for future research into this compound's therapeutic potential in neurodegenerative diseases.

This compound: Current State of Research

This compound is a triterpenoid saponin primarily isolated from plants of the Pulsatilla genus. Current research has predominantly focused on its pharmacological activities outside the central nervous system.

1.1. Anti-Cancer Activity:

-

Mechanism: this compound has been shown to induce apoptosis in various cancer cell lines. Its anti-tumor effects are partly attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway and the suppression of autophagy through the inhibition of Cathepsin C.

-

In Vivo Studies: In animal models, this compound has demonstrated the ability to retard tumor growth.

1.2. Anti-Inflammatory Activity:

-

Saponins from Pulsatilla chinensis, including this compound, have been shown to possess anti-inflammatory properties, which are relevant to neuroinflammation, a key process in many neurodegenerative diseases.

Despite these findings, there is a conspicuous absence of dedicated studies on the direct neuroprotective effects of this compound.

Hederacolchiside E: A Neuroprotective Analogue

Hederacolchiside E, another oleanane-type triterpenoid saponin from Pulsatilla koreana, has been investigated for its potential in treating Alzheimer's disease.[1]

2.1. In Vivo Neuroprotective Effects: In a study utilizing a scopolamine-induced cognitive impairment rat model, oral administration of Hederacolchiside-E demonstrated significant improvements in learning and memory.[1]

Table 1: In Vivo Efficacy of Hederacolchiside E in a Passive Avoidance Test

| Treatment Group | Dose (mg/kg, p.o.) | Step-through Latency (s) |

| Control | - | Data not specified |

| Scopolamine | - | Data not specified |

| Hederacolchiside E | 30 | Increased latency |

| Hederacolchiside E | 60 | Increased latency |

| Tacrine (Positive Control) | 30 | Increased latency |

Note: The study reported that Hederacolchiside E increased the step-through latency time as efficiently as tacrine, but specific quantitative values were not provided in the abstract.[1]

2.2. In Vitro Neuroprotective Effects: Hederacolchiside E has shown protective effects against amyloid-beta (Aβ) peptide-induced toxicity in human neuroblastoma SK-N-SH cells.[1] Furthermore, studies on Hederacolchiside E and its derivatives have elucidated its mechanism of action against oxidative stress induced by Aβ₁₋₄₂.[2]

Table 2: In Vitro Neuroprotective Effects of Hederacolchiside E and its Derivative (Compound 7) against Aβ₁₋₄₂-Induced Toxicity

| Treatment | LDH Release | Intracellular ROS Level | MDA Level |

| Aβ₁₋₄₂ | Increased | Increased | Increased |

| Hederacolchiside E | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Compound 7 (Derivative) | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Source: Synthesis, biological evaluation and structure-activity relationship studies of hederacolchiside E and its derivatives as potential anti-Alzheimer agents.[2]

Experimental Protocols

3.1. Scopolamine-Induced Cognitive Impairment Model (In Vivo):

-

Animal Model: Male Wistar rats.

-

Induction of Amnesia: Intraperitoneal injection of scopolamine (a cholinergic antagonist).

-

Treatment: Oral administration of Hederacolchiside E (30 and 60 mg/kg body weight) or tacrine (30 mg/kg) for a specified period.

-

Behavioral Assessment: Passive avoidance test to evaluate learning and memory. The step-through latency to enter a dark compartment is measured.

3.2. Aβ₁₋₄₂-Induced Neurotoxicity Model (In Vitro):

-

Cell Line: Human neuroblastoma SK-N-SH cells.

-

Toxin: Incubation with aggregated amyloid-beta peptide (1-42).

-

Treatment: Co-incubation with varying concentrations of Hederacolchiside E.

-

Viability Assay: MTT assay or similar methods to assess cell viability and the protective effect of the compound.

3.3. Oxidative Stress Parameter Measurement (In Vitro):

-

Cell Culture: PC12 cells or similar neuronal cell lines.

-

Induction of Oxidative Stress: Treatment with H₂O₂ or Aβ₁₋₄₂.

-

Treatment: Co-incubation with Hederacolchiside E or its derivatives.

-

LDH Assay: Measurement of lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.

-

ROS Assay: Use of fluorescent probes like DCFH-DA to quantify intracellular reactive oxygen species (ROS) levels.

-

MDA Assay: Measurement of malondialdehyde (MDA), a marker of lipid peroxidation.

Visualizations of Potential Mechanisms

While direct signaling pathways for this compound in neuroprotection are not established, we can visualize a hypothetical workflow for investigating its potential based on the mechanisms of related saponins.

Caption: Proposed experimental workflow to investigate this compound's neuroprotective effects.

Based on the known anti-inflammatory properties of saponins, a potential signaling pathway to investigate for this compound's neuroprotective action could involve the modulation of neuroinflammatory pathways.

Caption: Hypothesized mechanism of this compound in mitigating neuroinflammation.

Future Directions and Conclusion

The current body of scientific literature does not provide direct evidence for the neuroprotective effects of this compound. However, the established anti-inflammatory properties of this compound, combined with the significant neuroprotective activities of the structurally similar Hederacolchiside E, strongly suggest that this compound is a promising candidate for future investigation in the context of neurodegenerative diseases.

Future research should focus on:

-

In vitro studies: Evaluating the efficacy of this compound in protecting neuronal cells from various neurotoxic insults, including oxidative stress, glutamate excitotoxicity, and Aβ-induced toxicity.

-

Mechanistic studies: Investigating the effect of this compound on key signaling pathways involved in neuroinflammation (e.g., NF-κB, MAPK) and apoptosis.

-

In vivo studies: Assessing the cognitive-enhancing and disease-modifying effects of this compound in relevant animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

References

An In-depth Technical Guide to Hederacolchiside A Derivatives and Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, bioactivity, and mechanisms of action of Hederacolchiside A and its derivatives. This compound, a triterpenoid saponin, has emerged as a promising natural product scaffold for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes important biological pathways and experimental workflows to facilitate further research and drug development in this area.

Bioactivity of this compound and Its Derivatives

This compound and its synthetic derivatives have demonstrated a range of biological activities, with anticancer, anti-inflammatory, neuroprotective, and antiviral properties being the most prominent.

Anticancer Activity

The anticancer potential of Hederacolchiside A1 and its derivatives has been extensively studied against various cancer cell lines.[1][2] Modifications of the carboxyl group at the C-28 position have been a key strategy in developing novel ester and amide derivatives with enhanced efficacy and reduced toxicity.[2][3] Furthermore, the synthesis of derivatives incorporating an aryl triazole moiety has shown promising results.[4][5]

Table 1: Anticancer Activity of Hederacolchiside A1 and Its Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hederacolchiside A1 | Colon adenocarcinoma (DLD-1) | 4.5 - 12 | [1] |

| Hederacolchiside A1 | Ovarian teratocarcinoma (PA 1) | 4.5 - 12 | [1] |

| Hederacolchiside A1 | Lung carcinoma (A549) | 4.5 - 12 | [1] |

| Hederacolchiside A1 | Breast adenocarcinoma (MCF7) | 4.5 - 12 | [1] |

| Hederacolchiside A1 | Prostatic adenocarcinoma (PC3) | 4.5 - 12 | [1] |

| Hederacolchiside A1 | Malignant melanoma (M4Beu) | ~4.5 | [1] |

| Derivative 1 (amide) | Various human cancer cell lines | 1.1 - 4.6 | [2][3] |

| Derivative 6a (NO-donating) | SMMC-7721, NCI-H460, U251, HCT-116 | 1.6 - 6.5 | [3] |

Neuroprotective Activity

Research has also highlighted the neuroprotective effects of hederacolchisides, particularly Hederacolchiside E and its derivatives.[6][7] These compounds have shown potential in models of Alzheimer's disease by mitigating neuronal injury induced by amyloid-beta (Aβ) and oxidative stress.[6]

Table 2: Neuroprotective Activity of Hederacolchiside E and Its Derivatives

| Compound | Assay | Effect | Reference |

| Hederacolchiside E | Aβ (1-42)-induced neuroblastoma (SK-N-SH) cell toxicity | Increased cell viability | [7] |

| Hederacolchiside E | Scopolamine-induced cognitive impairment in rats | Reversed cognitive impairment | [7] |

| Derivative 7 | Aβ (1-42)-induced injury model | Better neuroprotective effect than Hederacolchiside E | [6] |

Antiviral Activity

The antiviral properties of hederacolchisides have also been investigated. Hederacolchiside C, for instance, has demonstrated inhibitory activity against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[8]

Table 3: Antiviral Activity of Hederacolchiside C

| Compound | Virus | Mechanism | Reference |

| Hederacolchiside C | Enterovirus 71 (EV71) | Activation of host innate immunity via MAVS signaling | [8] |

Signaling Pathways and Mechanisms of Action

The bioactivity of Hederacolchiside derivatives is underpinned by their modulation of key cellular signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

In the context of cancer, Hederacolchiside A1 has been shown to induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway.[9] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

MAVS Signaling Pathway in Antiviral Response

The antiviral activity of Hederacolchiside C against EV71 is mediated through the activation of the innate immune response.[8] It upregulates the expression of key components of the MAVS (Mitochondrial Antiviral-Signaling protein) pathway, leading to the production of type I interferons (IFN-β).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Hederacolchiside derivatives.

Synthesis of Hederacolchiside A1 Derivatives (Amide Formation)

This protocol is a representative method for the synthesis of amide derivatives of Hederacolchiside A1 by modifying the 28-COOH group.

-

Dissolution: Dissolve Hederacolchiside A1 in a suitable solvent such as dimethylformamide (DMF).

-

Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a base like N,N-diisopropylethylamine (DIPEA) to the solution to activate the carboxylic acid group.

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the Hederacolchiside derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Western blotting is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt/mTOR pathway.[11][12]

-

Cell Lysis: Treat cells with Hederacolchiside derivatives for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflows

General Workflow for Bioactivity Screening of Hederacolchiside Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel Hederacolchiside derivatives.

Structure-Activity Relationship (SAR) Logic

The exploration of structure-activity relationships is crucial for optimizing the therapeutic potential of Hederacolchiside derivatives. The following diagram outlines the logical flow of an SAR study.

References

- 1. In vitro activity of hederacolchisid A1 compared with other saponins from Hedera colchica against proliferation of human carcinoma and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of Hederacolchiside A1 derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Cognition-enhancing and neuroprotective effects of hederacolchiside-E from Pulsatilla koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hederacolchiside C inhibits Enterovirus 71 propagation through activating innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. broadpharm.com [broadpharm.com]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. benchchem.com [benchchem.com]

Hederacolchiside A: A Technical Guide to its Pro-Apoptotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederacolchiside A is a triterpenoid saponin, a class of naturally occurring glycosides found in various plants, including species like Hedera colchica.[1][2] These compounds have garnered significant interest in oncology for their diverse biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects.[3] This technical guide focuses on the pro-apoptotic role of this compound and its closely related derivative, Hederacolchiside A1, detailing the molecular pathways they modulate, summarizing their cytotoxic efficacy, and providing methodologies for key experimental validation.